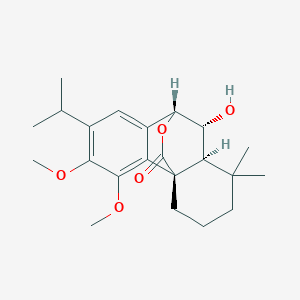

Dimethyl isorosmanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(1R,8R,9R,10S)-9-hydroxy-3,4-dimethoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |

InChI |

InChI=1S/C22H30O5/c1-11(2)12-10-13-14(18(26-6)17(12)25-5)22-9-7-8-21(3,4)19(22)15(23)16(13)27-20(22)24/h10-11,15-16,19,23H,7-9H2,1-6H3/t15-,16+,19-,22-/m0/s1 |

InChI Key |

PDASRADGYGKBBS-BXYJTDFISA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)OC)OC |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl Isorosmanol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl isorosmanol (11,12-Di-O-methylisorosmanol) is a naturally occurring abietane diterpene isolated from Rosmarinus officinalis (rosemary) that has garnered interest for its antioxidant properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, weight, and solubility. This document also outlines detailed experimental protocols for the analysis of diterpenoids and discusses the potential antioxidant mechanism of action for this class of compounds.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Citation |

| CAS Number | 116064-19-8 | [1][2][3] |

| Molecular Formula | C₂₂H₃₀O₅ | [1] |

| Molecular Weight | 374.47 g/mol | [1] |

| Appearance | Not specified (Likely a solid) | General knowledge of diterpenoids |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | DMSO: 25 mg/mL (66.76 mM) | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, based on the known structure and general characteristics of abietane diterpenes, the expected spectral features can be inferred. The following sections outline the expected regions of interest for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, methoxy groups, and the aliphatic protons of the abietane skeleton.

¹³C NMR: The carbon NMR spectrum will provide information on the 22 carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, carbons of the methoxy groups, and the aliphatic carbons of the tricyclic ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ if a hydroxyl group is present.

-

C-H stretching (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O stretching (carbonyl): A strong absorption band around 1700-1750 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether and ester): Bands in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show the molecular ion peak (M⁺) corresponding to its molecular weight (374.47). The fragmentation pattern will provide structural information, with expected losses of methyl groups, methoxy groups, and fragmentation of the diterpene ring system.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and other diterpenoids.

NMR Spectroscopy of Diterpenoids

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of diterpenoid compounds.

Materials:

-

Purified diterpenoid sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve 5-10 mg of the purified diterpenoid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[4]

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[5]

FT-IR Spectroscopy of Plant Extracts

This protocol provides a general method for obtaining FT-IR spectra of plant-derived compounds.

Materials:

-

Dried and powdered plant extract containing the compound of interest

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FT-IR spectrometer

Procedure:

-

Thoroughly mix a small amount of the dried extract (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.[6]

-

Grind the mixture to a very fine powder to ensure homogeneity.

-

Transfer a portion of the powdered mixture to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

-

Analyze the resulting spectrum to identify characteristic absorption bands of the functional groups present.[8]

Mass Spectrometry of Diterpenes

This protocol describes a general approach for the analysis of diterpenes using mass spectrometry, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Materials:

-

Purified diterpene sample

-

Appropriate solvent for sample dissolution (e.g., methanol, acetonitrile)

-

GC-MS or LC-MS system

Procedure:

-

Dissolve the purified diterpene in a suitable volatile solvent at an appropriate concentration.

-

Inject the sample into the GC-MS or LC-MS system.

-

For GC-MS: The sample is vaporized and separated based on its boiling point and interaction with the column stationary phase. The separated components then enter the mass spectrometer.

-

For LC-MS: The sample is separated based on its partitioning between the mobile and stationary phases. The eluent from the LC column is introduced into the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (e.g., by electron ionization or electrospray ionization).

-

The resulting ions and fragment ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.[9][10]

Signaling Pathways and Logical Relationships

This compound is recognized for its antioxidant activity.[2][11] While a specific signaling pathway for this compound has not been fully elucidated, the mechanism of action for related abietane diterpenes, such as ferruginol, has been investigated. The antioxidant activity of these compounds is believed to involve the formation of a quinone methide intermediate.[12] This reactive intermediate can then participate in further reactions that contribute to the overall antioxidant effect.

The general workflow for the isolation and characterization of a diterpenoid like this compound from a plant source such as rosemary is depicted below.

Caption: General workflow for isolating and characterizing this compound.

The proposed antioxidant mechanism for abietane diterpenes involves the donation of a hydrogen atom to a radical species, leading to the formation of a stabilized diterpene radical. This can then be further oxidized to a quinone methide.

Caption: Proposed antioxidant mechanism for abietane diterpenes.

Conclusion

This compound is a promising natural compound with established antioxidant properties. While a complete physicochemical profile is still under investigation, this guide provides the currently available data and outlines the necessary experimental protocols for its further characterization. The elucidation of its complete spectral data and a more detailed understanding of its biological signaling pathways will be crucial for its potential development in pharmaceutical and other applications. Further research is warranted to fully explore the therapeutic potential of this and other related abietane diterpenes.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. biorbyt.com [biorbyt.com]

- 3. 116064-19-8|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. phytojournal.com [phytojournal.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. phcogres.com [phcogres.com]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. This compound | Plants | 116064-19-8 | Invivochem [invivochem.com]

- 12. Antioxidant activity and mechanism of the abietane-type diterpene ferruginol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation and Confirmation of Dimethyl Isorosmanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation and confirmation of dimethyl isorosmanol. Isorosmanol is a phenolic diterpene lactone found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis L.).[1][2] These compounds are of significant interest due to their antioxidant properties.[3][4][5] This document outlines a systematic approach for researchers to synthesize, purify, and unequivocally determine the structure of the dimethyl derivative of isorosmanol through modern spectroscopic techniques.

Proposed Structure of this compound

Isorosmanol is an abietane-type diterpene characterized by a catechol moiety on its aromatic C-ring and a lactone function. The structure of isorosmanol features three hydroxyl groups. The proposed structure of this compound assumes the methylation of the two phenolic hydroxyl groups at positions C-11 and C-12, which are more reactive than the tertiary alcohol at C-7.

The SMILES representation for Isorosmanol is: CC(C)C1=CC2=C(C(O)=C1O)C13CCCC(C)(C)C1C(O)C2OC3=O.

Overall Workflow for Structure Elucidation

The process of confirming the structure of a novel or synthesized compound like this compound follows a logical progression from synthesis and purification to detailed spectroscopic analysis. Each step provides data that, when combined, offers conclusive proof of the molecular structure.

Caption: General Workflow for Structure Elucidation.

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining high-quality, reproducible data. The following sections describe the proposed synthesis and the analytical methods for structural characterization.

3.1. Synthesis of this compound

A standard protocol for the methylation of phenolic hydroxyl groups involves the use of a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a mild base to deprotonate the phenols.

-

Materials: Isorosmanol, acetone (anhydrous), potassium carbonate (K₂CO₃, anhydrous), dimethyl sulfate ((CH₃)₂SO₄), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve isorosmanol (1 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (2.5 equivalents) dropwise to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, filter the mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

3.2. Purification

The crude product should be purified to obtain a sample suitable for spectroscopic analysis.

-

Technique: Preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reverse-phase column (e.g., COSMOSIL 5C18-AR-II, 250 x 20 mm i.d.).[4]

-

Mobile Phase: A gradient of methanol or acetonitrile in water, potentially with a small amount of acetic acid (e.g., 1%) to improve peak shape.[4][6]

-

Flow Rate: Dependent on column dimensions, typically in the range of 10-20 mL/min for preparative scale.[4]

-

Detection: UV detector set to an appropriate wavelength (e.g., 280 nm) to monitor the elution of the aromatic compound.[6]

-

Fraction Collection: Collect the peak corresponding to the dimethylated product and evaporate the solvent to yield the pure compound.

3.3. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., JNM-ECZ400S).[4][7]

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices.[8][9]

-

Experiments:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR & DEPT: To determine the number and type of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

-

-

High-Resolution Mass Spectrometry (HR-MS):

-

Instrumentation: A time-of-flight (TOF) mass spectrometer with a soft ionization source like Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI).[4]

-

Analysis Mode: Positive or negative ion mode.

-

Data Acquired: The instrument provides a highly accurate mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula.[6]

-

Data Presentation and Interpretation

4.1. Mass Spectrometry

The primary goal of HR-MS is to confirm the molecular formula.

-

Isorosmanol (C₂₀H₂₄O₅): Calculated exact mass = 344.1624.

-

This compound (C₂₂H₂₈O₅): The addition of two CH₂ groups (14.01565 Da each) results in a calculated exact mass of 372.1937. The HR-MS experiment should yield an m/z value that matches this calculated mass to within a few parts per million (ppm).

4.2. NMR Spectroscopy

The most significant changes in the NMR spectra upon methylation will occur in the aromatic region and the newly introduced methoxy groups.

Table 1: Comparison of ¹H and ¹³C NMR Data for Isorosmanol and Expected Data for this compound (in CDCl₃)

| Position | Isorosmanol ¹³C (δ) | Isorosmanol ¹H (δ, mult., J in Hz) | Expected this compound ¹³C (δ) | Expected this compound ¹H (δ, mult., J in Hz) | Rationale for Change |

| 11 | ~144.0 | - | ~147.0 | - | O-methylation causes downfield shift of the attached carbon. |

| 12 | ~143.0 | - | ~149.0 | - | O-methylation causes downfield shift of the attached carbon. |

| 14 | ~125.0 | ~6.8 (s) | ~112.0 | ~6.9 (s) | Aromatic proton shift is slightly affected by adjacent methoxy groups. |

| 11-OCH₃ | - | - | ~56.0 | ~3.8 (s) | Typical chemical shift for an aromatic methoxy group. |

| 12-OCH₃ | - | - | ~56.0 | ~3.9 (s) | Typical chemical shift for an aromatic methoxy group. |

| 7 | ~70.0 | ~4.5 (brs) | ~70.0 | ~4.5 (brs) | The C7-OH group is not methylated, so its environment remains unchanged. |

(Note: Isorosmanol data are estimated from related compounds in the literature. Actual values may vary.)

4.3. 2D NMR for Structural Confirmation

The final confirmation of the structure, particularly the location of the methyl groups, is achieved through 2D NMR, primarily HMBC. The diagram below illustrates the key expected HMBC correlations that would confirm the positions of the two methoxy groups.

Caption: Key HMBC Correlations for this compound.

The observation of a three-bond correlation (³J) from the methoxy protons at ~3.8 ppm to the aromatic carbon C-11, and a similar correlation from the methoxy protons at ~3.9 ppm to C-12, would unequivocally confirm their respective locations. Additionally, a two-bond correlation (²J) from the aromatic proton H-14 to C-12 would further solidify the assignment.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergy of chemical synthesis and advanced spectroscopic techniques. By following the detailed protocols for synthesis, purification, and analysis outlined in this guide, researchers can obtain unambiguous data. The confirmation of the molecular formula by HR-MS, combined with the comprehensive assignment of all proton and carbon signals through 1D and 2D NMR experiments, will provide conclusive evidence for the structure of this compound, enabling further investigation into its chemical and biological properties.

References

Dimethyl Isorosmanol from Rosmarinus officinalis: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl isorosmanol, a methoxy-derivative of the potent antioxidant isorosmanol, is a naturally occurring phenolic diterpene found in Rosmarinus officinalis (rosemary). This document provides a comprehensive overview of its natural source, a detailed methodology for its isolation and purification, and quantitative data on its occurrence. The provided protocols are synthesized from established methods for the separation of structurally related diterpenes from rosemary extracts. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Occurrence

This compound, specifically identified as 11,12-di-O-methylisorosmanol, is a constituent of the leaves of Rosmarinus officinalis L.[1]. Like other phenolic diterpenes in rosemary, its concentration can be influenced by environmental factors and the geographical origin of the plant material. The formation of methylated derivatives of abietane diterpenes, such as this compound, has been observed to increase during the summer months, which is suggested to be a result of the enzymatic conversion of carnosic acid under conditions of high solar radiation and temperature[1][2].

Quantitative Data

The concentration of this compound in rosemary leaves exhibits seasonal variation. The following table summarizes the reported quantitative data.

| Compound | Concentration (mg/g of dry leaf material) | Plant Material | Analytical Method | Reference |

| 11,12-di-O-methylisorosmanol | Varies seasonally, with peaks in summer | Rosmarinus officinalis L. leaves | HPLC | [1] |

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a comprehensive, step-by-step guide for the isolation and purification of this compound from dried rosemary leaves. This procedure is adapted from established methods for the separation of isorosmanol and other related phenolic diterpenes from Rosmarinus officinalis[3].

Plant Material and Extraction

-

Plant Material : Use dried and finely ground leaves of Rosmarinus officinalis.

-

Solvent Extraction :

-

Macerate the ground leaves in a suitable organic solvent (e.g., ethanol or acetone) at room temperature for 24-48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

-

Alternatively, perform a Soxhlet extraction for 6-8 hours to ensure exhaustive extraction.

-

Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude oleoresin.

-

Liquid-Liquid Partitioning

-

Solvent System : Perform a liquid-liquid partitioning of the crude extract using a biphasic solvent system, such as n-hexane and methanol/water (e.g., 9:1 v/v), to separate compounds based on their polarity.

-

Procedure :

-

Dissolve the crude extract in the methanol/water phase.

-

Extract this solution multiple times with n-hexane to remove nonpolar compounds like lipids and chlorophyll.

-

The methanolic phase, containing the more polar phenolic diterpenes, is retained for further purification.

-

Concentrate the methanolic phase under reduced pressure.

-

Chromatographic Purification

-

Column Chromatography :

-

Stationary Phase : Silica gel (60-120 mesh).

-

Mobile Phase : A gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5) and gradually increasing the polarity.

-

Procedure :

-

Adsorb the concentrated methanolic extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with the solvent gradient.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent).

-

Combine fractions containing compounds with similar Rf values to those expected for diterpenes.

-

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Column : A reversed-phase C18 column is recommended.

-

Mobile Phase : A gradient of acetonitrile and water (both may be acidified with 0.1% formic acid) is typically effective.

-

Detection : UV detection at a wavelength around 280 nm.

-

Procedure :

-

Dissolve the enriched fractions from the column chromatography in the mobile phase.

-

Inject the sample into the preparative HPLC system.

-

Collect the peak corresponding to this compound. The retention time will need to be determined based on analytical standards or by structural elucidation of the collected fractions.

-

Concentrate the collected fraction to yield the purified compound.

-

-

Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for structural elucidation.

Visualizations

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound have not been elucidated, related compounds from rosemary, such as rosmanol, have been shown to inhibit lipopolysaccharide-induced iNOS and COX-2 expression by downregulating the MAPK, NF-κB, and STAT3 signaling pathways[4]. Due to structural similarities, it is plausible that this compound may exhibit similar bioactivities.

Caption: Hypothesized inhibitory action on inflammatory pathways.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and a detailed, practical framework for the isolation of this compound from Rosmarinus officinalis. The provided experimental protocols, adapted from established methodologies for similar compounds, offer a robust starting point for researchers. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

The Biosynthesis of Dimethyl Isorosmanol in Rosemary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosemary (Salvia rosmarinus, formerly Rosmarinus officinalis) is a plant of significant interest in the food, cosmetic, and pharmaceutical industries due to its rich composition of bioactive phenolic abietane diterpenes. These compounds, most notably carnosic acid and its derivatives, are powerful antioxidants with a range of therapeutic potentials. This document provides an in-depth technical overview of the biosynthetic pathway leading to dimethyl isorosmanol (11,12-di-O-methylisorosmanol), a key methylated derivative. It details the enzymatic steps from the universal diterpene precursor, geranylgeranyl diphosphate (GGDP), to the central intermediate, carnosic acid, and its subsequent transformation through oxidative and methylation reactions. This guide includes a summary of quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the core biochemical route and experimental workflows.

Introduction to Rosemary Diterpenes

The leaves of rosemary are a rich source of phenolic diterpenes, which can constitute up to 5% of the plant's dry weight.[1] These compounds are primarily synthesized and stored in the glandular trichomes of young leaves.[2] The principal diterpene, carnosic acid, is a potent antioxidant that serves as the precursor to a cascade of related molecules, including carnosol, rosmanol, isorosmanol, and their methylated forms.[1][3] The antioxidant activity of these molecules is largely attributed to the catechol moiety at the C-11 and C-12 positions of the aromatic ring.[4] this compound is a derivative where these hydroxyl groups are methylated, altering its polarity and potentially its biological activity and distribution within the cell.[5] Understanding the biosynthesis of these compounds is critical for metabolic engineering efforts aimed at enhancing their production and for developing novel therapeutic agents.

The Core Biosynthetic Pathway from GGDP to this compound

The biosynthesis of this compound is a multi-step process that occurs in different subcellular compartments. The initial steps leading to the diterpene backbone occur in the chloroplasts, followed by modifications in the endoplasmic reticulum and other membranes.[5]

Formation of the Abietane Skeleton

The pathway begins in the plastids via the non-mevalonate pathway, which produces the C20 precursor geranylgeranyl diphosphate (GGDP).[5]

-

GGDP to (+)-Copalyl Diphosphate (CPP): The first committed step is the protonation-initiated cyclization of GGDP into the bicyclic intermediate (+)-CPP. This reaction is catalyzed by a class II diterpene synthase, Copalyl Diphosphate Synthase (CPS) . In rosemary, this enzyme is designated RoCPS1.[2][6]

-

CPP to Miltiradiene: The CPP intermediate is then converted to the tricyclic abietane diterpene, miltiradiene. This reaction is catalyzed by a class I diterpene synthase known as a Kaurene Synthase-Like (KSL) enzyme. Rosemary expresses two functional KSLs, RoKSL1 and RoKSL2, that perform this conversion.[2]

-

Miltiradiene to Ferruginol: Miltiradiene undergoes spontaneous oxidation to form abietatriene, which is then hydroxylated at the C-12 position by a cytochrome P450 enzyme, Ferruginol Synthase (FS) , to produce ferruginol.[6][7]

Synthesis of Carnosic Acid

The conversion of ferruginol to carnosic acid involves a series of subsequent, complex oxidation steps that are not yet fully elucidated but are known to be catalyzed by other cytochrome P450 enzymes, likely from the CYP76AH subfamily.[7] These steps result in the characteristic catechol group of carnosic acid.

Formation of Isorosmanol and this compound

Carnosic acid is a relatively unstable molecule that serves as the primary substrate for a variety of oxidized and methylated derivatives, particularly under conditions of oxidative stress.[3][5]

-

Carnosic Acid to Isorosmanol: Isorosmanol is a highly oxidized abietane diterpene formed from carnosic acid. This transformation is thought to occur via enzymatic dehydrogenation and the involvement of reactive oxygen species (ROS).[1][4] The process results in the formation of a γ-lactone ring involving the C-6 hydroxyl position.[1]

-

Isorosmanol to this compound: The final step is the O-methylation of the two hydroxyl groups at the C-11 and C-12 positions of isorosmanol. This reaction yields 11,12-di-O-methylisorosmanol , the compound referred to as this compound.[5] While the specific O-methyltransferase enzymes responsible have not been fully characterized in rosemary, this methylation step significantly alters the molecule's properties. Subcellular localization studies have shown that while carnosic acid and isorosmanol are confined to the chloroplasts, the methylated derivative, this compound, is also found in the endoplasmic reticulum, Golgi apparatus, and plasma membrane, suggesting a role in membrane stability or transport.[5]

Pathway Visualization

The following diagram illustrates the biosynthetic route from the precursor GGDP to this compound.

Caption: Biosynthesis pathway of this compound in Salvia rosmarinus.

Quantitative Data on Diterpene Content

The concentration of phenolic diterpenes in rosemary can vary significantly based on cultivar, age of the leaves, and environmental conditions such as light and water stress.[3][5] Carnosic acid is consistently the most abundant diterpene.

| Compound | Concentration ( g/100g DW) | Plant Material | Reference |

| Carnosic Acid | ~4.0 | Dried Leaves | [8] |

| Carnosol | ~0.4 | Dried Leaves | [8] |

| Rosmanol | ~0.02 | Dried Leaves | [8] |

| Isorosmanol | Variable, increases with stress | Leaves | [5] |

| This compound | Variable, increases with stress | Leaves | [5] |

Experimental Protocols and Methodologies

The elucidation of this pathway has relied on a combination of transcriptomics, molecular biology, and analytical chemistry techniques. Below are detailed protocols representative of those used in key studies.

Protocol for Gene Identification and Cloning

This protocol is used to identify and isolate candidate genes (e.g., CPS, KSL, CYP450s) from rosemary.

-

RNA Isolation: Total RNA is extracted from young rosemary leaves and glandular trichomes, where biosynthesis is most active, using a suitable plant RNA isolation kit or a CTAB-based method.

-

Transcriptome Sequencing (RNA-Seq): The isolated RNA is used to construct a cDNA library, which is then sequenced using a high-throughput platform (e.g., Illumina).

-

Gene Identification: The resulting sequence data is assembled into a transcriptome. Candidate genes are identified by performing BLAST searches against known terpene synthase and cytochrome P450 sequences from other plants (e.g., Salvia miltiorrhiza).

-

Full-Length cDNA Cloning: Gene-specific primers are designed based on the transcriptome data to amplify the full-length coding sequences from cDNA using PCR. The amplicons are then cloned into a suitable vector (e.g., pJET1.2 or pENTR/D-TOPO) for sequencing and subsequent functional analysis.

Protocol for In Vitro Enzyme Assays (Yeast Expression)

This method confirms the function of the cloned diterpene synthase genes.

-

Yeast Expression Vector Construction: The full-length coding sequences of candidate genes (e.g., RoCPS1, RoKSL1) are subcloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression constructs are transformed into a suitable strain of Saccharomyces cerevisiae.

-

Protein Expression: Yeast cultures are grown in selective media and protein expression is induced by adding galactose.

-

Preparation of Microsomes/Cell-Free Extracts: Yeast cells are harvested, lysed, and centrifuged to prepare either total cell-free extracts or microsome fractions (for membrane-bound enzymes like CYPs).

-

Enzyme Assay: The extracts are incubated with the appropriate substrate (e.g., GGDP for RoCPS1, CPP for RoKSL1) in a reaction buffer.

-

Product Extraction and Analysis: The reaction is stopped, and the diterpene products are extracted using a non-polar solvent like hexane or ethyl acetate. The extracts are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times to authentic standards.[6]

Protocol for In Planta Functional Assays (N. benthamiana)

This protocol validates enzyme function within a plant system, which is crucial for P450 enzymes that require a native redox environment.

-

Agrobacterium Transformation: The gene of interest (e.g., a candidate ferruginol synthase) is cloned into a plant binary vector. This construct, along with constructs for upstream pathway enzymes (e.g., RoCPS1 and RoKSL1), are transformed into Agrobacterium tumefaciens.

-

Agroinfiltration: Cultures of Agrobacterium carrying the different constructs are mixed and co-infiltrated into the leaves of 4- to 6-week-old Nicotiana benthamiana plants. This allows for transient co-expression of the entire pathway segment.

-

Metabolite Extraction: After 4-5 days, the infiltrated leaf patches are harvested, flash-frozen, and ground. Metabolites are extracted using a solvent like ethyl acetate.

-

Analysis: The extracts are concentrated and analyzed by GC-MS or LC-MS to detect the final product (e.g., ferruginol), thus confirming the function of the target enzyme in planta.[2]

Protocol for Diterpene Extraction and Quantification

This protocol is for analyzing the native diterpene content in rosemary leaves.

-

Sample Preparation: Dried rosemary leaves are ground into a fine powder.

-

Extraction: A known mass of the powder (e.g., 100 mg) is subjected to ultrasonic extraction with a solvent mixture such as tetrahydrofuran and ethanol.[9] Alternatively, supercritical fluid extraction (SFE) with CO₂ can be used for a cleaner extract.[10]

-

Purification (Optional): The crude extract can be purified using solid-phase extraction (SPE) or size-exclusion chromatography (SEC) to remove interfering compounds like pigments and lipids.[9]

-

Derivatization (for GC-MS): For GC-MS analysis, the polar hydroxyl groups of the phenolic diterpenes must be derivatized. A common method is silylation using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]

-

Analysis:

-

GC-MS: The derivatized sample is injected into a GC-MS system to separate and identify the compounds based on their retention time and mass spectra.

-

HPLC-UV/MS: For non-volatile or underivatized analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry detector is used. A reverse-phase C18 column is typically employed with a gradient of acidified water and methanol or acetonitrile.[11] Quantification is performed using external calibration curves with authentic standards.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for identifying and characterizing a gene in the this compound pathway.

Caption: Experimental workflow for gene characterization in the diterpene pathway.

Conclusion and Future Directions

The biosynthetic pathway to this compound in rosemary is a complex network of enzymatic reactions that begins with the core diterpene synthesis machinery in the plastids and concludes with oxidative and methylation modifications in other cellular compartments. While the initial steps to the abietane skeleton are well-characterized, the precise enzymes responsible for the later-stage oxidations leading to carnosic acid and the specific O-methyltransferases that produce this compound remain areas for active investigation. Future research should focus on the functional characterization of these unknown enzymes, which will be crucial for any synthetic biology approaches aimed at overproducing these valuable compounds in microbial or alternative plant hosts. Furthermore, elucidating the regulatory networks that control the expression of this pathway in response to environmental stress will provide deeper insights into the ecological role of these fascinating molecules.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Characterization of two genes for the biosynthesis of abietane-type diterpenes in rosemary (Rosmarinus officinalis) glandular trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Subcellular Compartmentation of the Diterpene Carnosic Acid and Its Derivatives in the Leaves of Rosemary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis | PLOS One [journals.plos.org]

- 7. Carnosic acid biosynthesis elucidated by a synthetic biology platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Dimethyl Isorosmanol: A Technical Guide on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl isorosmanol, also known as 11,12-Di-O-methylisorosmanol, is a naturally occurring abietane diterpene found in medicinal plants such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis)[1][2]. It is a derivative of more abundant and well-studied compounds like carnosic acid and isorosmanol[2][3]. Scientific investigation into the specific therapeutic effects of this compound is in its nascent stages, with much of its potential being inferred from the activities of its parent compounds.

This document provides a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound. It covers its biosynthesis, hypothesized mechanisms of action, and potential therapeutic applications, primarily focusing on its antioxidant, neuroprotective, and anti-inflammatory properties. Due to the scarcity of dedicated research, this guide also includes generalized experimental protocols and discusses proposed signaling pathways based on the behavior of structurally related diterpenes. A notable contradiction in existing literature regarding its antioxidant capacity is also addressed.

Introduction and Chemical Profile

This compound is formed in plants from carnosic acid through processes involving enzymatic dehydrogenation and oxidative stress, often triggered by environmental factors like drought and high temperatures[1][4]. Structurally, it is characterized by an abietane backbone with the catechol moiety of its precursor, isorosmanol, being modified by two methyl groups at the C11 and C12 positions[1][5]. This methylation significantly alters its chemical properties compared to parent compounds like carnosic acid and isorosmanol. While naturally occurring, its concentration in rosemary is approximately ten times lower than that of isorosmanol, which may contribute to the limited number of studies focused specifically on this derivative[6].

Potential Therapeutic Effects and Mechanism of Action

Research dedicated exclusively to this compound is sparse. The primary therapeutic potential is believed to stem from antioxidant and cytoprotective mechanisms, although there is conflicting information on its efficacy.

Antioxidant Activity: Several sources propose that this compound possesses antioxidant properties, functioning by scavenging free radicals and reactive oxygen species (ROS) to protect cells from oxidative damage[1][7]. However, other studies suggest that O-methylated diterpenes, including this compound, do not exhibit significant antioxidant activity themselves. Instead, they may play a role in stabilizing the plasma membrane, while the antioxidant function is primarily attributed to their hydroxylated precursors like carnosic acid and isorosmanol[8][9]. This discrepancy highlights a critical gap in the current understanding of the compound's function.

Neuroprotective Effects: There is ongoing research into the potential neuroprotective and anti-inflammatory applications of this compound[1]. These effects are hypothesized to be linked to the modulation of cellular stress responses. Extracts of rosemary, which contain this compound among many other compounds, have demonstrated anticholinesterase activity, suggesting a potential role in managing cognitive decline disorders[10][11].

Table 1: Summary of Potential Therapeutic Effects of this compound

| Therapeutic Area | Proposed Mechanism of Action | Level of Evidence |

| Antioxidant | Direct scavenging of ROS; potential modulation of Nrf2 pathway[1]. | Contradictory. Some sources report activity, while others suggest O-methylated derivatives are inactive[8][9]. |

| Neuroprotection | Protection against oxidative stress-induced cellular damage[1]. | Preliminary/Inferred. Based on the activity of parent compounds and general rosemary extracts. |

| Anti-inflammatory | Modulation of inflammatory signaling pathways. | Preliminary/Inferred. Research is ongoing[1]. |

| Anticholinesterase | Inhibition of acetylcholinesterase enzyme. | Inferred. Observed in rosemary extracts containing the compound[10][11]. |

Key Signaling Pathways

The most frequently cited signaling pathway in the context of the therapeutic effects of rosemary diterpenes is the Keap1/Nrf2 pathway [6][12][13]. While not yet demonstrated directly for this compound, it is the primary mechanism for the potent antioxidant and anti-inflammatory effects of its precursors, carnosic acid and carnosol[6].

Proposed Nrf2 Activation Mechanism: Under conditions of oxidative stress, electrophilic compounds can interact with cysteine residues on the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm for degradation. This interaction leads to a conformational change in Keap1, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription. These genes encode for Phase II detoxifying enzymes and antioxidant proteins (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1), which collectively enhance the cell's defense against oxidative damage.

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Experimental Protocols

As there are no published studies with detailed experimental protocols specifically for this compound, this section provides generalized methodologies based on standard practices for evaluating the neuroprotective and antioxidant effects of related natural compounds[1][2][14].

Isolation and Purification

The isolation of this compound would typically start from a lipidic extract of dried rosemary leaves.

-

Extraction: Maceration or Soxhlet extraction of powdered rosemary leaves with a solvent such as ethanol or methanol.

-

Fractionation: The crude extract is subjected to column chromatography, often using an octadecylsilyl (ODS) silica gel. A step-gradient elution with increasing concentrations of methanol in water is used to separate fractions based on polarity.

-

Purification of Isorosmanol: Fractions containing isorosmanol are identified (e.g., by TLC or HPLC-MS) and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure isorosmanol.

-

Methylation: Pure isorosmanol is subjected to a controlled methylation reaction to convert the hydroxyl groups at C11 and C12 to methoxy groups. This could involve reagents like dimethyl sulfate or methyl iodide in the presence of a suitable base.

-

Final Purification: The reaction mixture is purified again by preparative HPLC to isolate pure this compound (11,12-Di-O-methylisorosmanol).

In Vitro Neuroprotection Assay (Amyloid-Beta Model)

This protocol is designed to assess the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease[1][14].

-

Cell Culture: PC12 cells (rat pheochromocytoma) are cultured in appropriate media (e.g., DMEM with horse and fetal bovine serum) and maintained at 37°C in a 5% CO₂ incubator.

-

Toxicity Induction: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1-2 hours. Subsequently, a neurotoxic concentration of Aβ peptide (e.g., Aβ₂₅₋₃₅ at 10-20 µM) is added to the wells.

-

Controls: The experiment must include untreated cells (negative control), cells treated with Aβ alone (positive toxicity control), and cells treated with a known neuroprotective agent like Nerve Growth Factor (NGF).

-

Cell Viability Assessment (MTT Assay): After 24-48 hours of incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product. The formazan is then solubilized with a solvent (e.g., DMSO), and the absorbance is measured spectrophotometrically (e.g., at 570 nm). Cell viability is expressed as a percentage relative to the untreated control.

-

Data Analysis: IC₅₀ values (the concentration of compound required to achieve 50% of the maximum protective effect) can be calculated using dose-response curve analysis.

Caption: Workflow for an in vitro neuroprotection assay.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. While its structural relationship to potent bioactive diterpenes like carnosic acid provides a strong rationale for investigation, dedicated studies are urgently needed.

Key research priorities should include:

-

Clarification of Antioxidant Activity: Rigorous testing using various antioxidant assays (e.g., DPPH, ABTS, ORAC) is required to resolve the conflicting reports on its free-radical scavenging capabilities.

-

Quantitative Biological Data: Determination of IC₅₀ and EC₅₀ values in various cell-based assays (e.g., anti-inflammatory, neuroprotection, anticancer) is essential to understand its potency.

-

Mechanism of Action: Studies are needed to confirm whether this compound can activate the Nrf2 pathway or if it operates through other molecular mechanisms.

-

In Vivo Studies: Should in vitro data prove promising, evaluation in animal models of neurodegenerative or inflammatory diseases will be a critical next step.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Neuroprotective and neurotrophic effects of isorosmanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. The Therapeutic Potential of Rosemary (Rosmarinus officinalis) Diterpenes for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemical Screening of Rosmarinus officinalis L. as a Potential Anticholinesterase and Antioxidant–Medicinal Plant for Cognitive Decline Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. znaturforsch.com [znaturforsch.com]

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Abietane diterpenes, a class of natural products predominantly found in the Lamiaceae family, particularly in species of Rosmarinus (rosemary) and Salvia (sage), have garnered significant attention for their diverse and potent biological activities. Among these, Dimethyl isorosmanol (also known as 11,12-Di-O-methylisorosmanol) and its structural relatives, including carnosic acid, carnosol, and rosmanol, have emerged as promising candidates for therapeutic development. These compounds exhibit a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This in-depth technical guide provides a comprehensive review of the current literature on this compound and related diterpenes, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate them.

Chemical Structures and Sources

This compound is a derivative of isorosmanol, characterized by the methylation of the hydroxyl groups at the C11 and C12 positions of the abietane skeleton. These diterpenes are primarily isolated from the leaves of Rosmarinus officinalis and various Salvia species. The biosynthetic pathway of these compounds is complex, often involving oxidative modifications of carnosic acid, a major phenolic diterpene in these plants.

Quantitative Biological Activity Data

The biological activities of this compound and related diterpenes have been quantified in numerous studies. While specific IC50 values for the antioxidant activity of this compound are not extensively reported in the currently available literature, its antioxidant properties are well-recognized. The following tables summarize the quantitative data for related, well-studied diterpenes, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Carnosic Acid, Carnosol, and their Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Carnosic Acid | HCT116 (Colorectal Cancer) | Antiproliferative | 42 | |

| Carnosic Acid Derivative 8 | SW480 (Colorectal Cancer) | Antiproliferative | 6.8 | |

| Carnosic Acid Derivative 17 | SW480 (Colorectal Cancer) | Antiproliferative | 6.3 | |

| Carnosic Acid | B16F10 (Melanoma) | Cytotoxicity | 7.08 ± 0.14 | [1] |

| Carnosic Acid | KYSE-150 (Esophageal Cancer) | Cytotoxicity | 29.87 ± 4.38 | [2] |

| Carnosic Acid | H441 (NSCLC) | Cytotoxicity | 20 | [3] |

| Carnosic Acid | H661 (NSCLC) | Cytotoxicity | 40 | [3] |

| Carnosic Acid | H520 (NSCLC) | Cytotoxicity | 40 | [3] |

| Carnosol | H441 (NSCLC) | Cytotoxicity | 60 | [3] |

| Carnosol | H661 (NSCLC) | Cytotoxicity | 20 | [3] |

| Carnosol | H520 (NSCLC) | Cytotoxicity | 40 | [3] |

| Carnosol | MCF-7 (Breast Cancer) | Cytotoxicity | 82 | [4] |

| Carnosic Acid | MCF-7 (Breast Cancer) | Cytotoxicity | 96 | [4] |

| Carnosol | BAEC (Endothelial Cells) | Anti-angiogenic | 35.2 ± 5.0 | [5] |

| Carnosic Acid | BAEC (Endothelial Cells) | Anti-angiogenic | 36.0 ± 1.1 | [5] |

| Carnosol | HL60 (Leukemia) | Anti-angiogenic | 5.3 ± 0.6 | [5] |

| Carnosic Acid | HL60 (Leukemia) | Anti-angiogenic | 5.7 ± 0.7 | [5] |

| Carnosol | HT1080 (Fibrosarcoma) | Anti-angiogenic | 6.6 ± 2.3 | [5] |

| Carnosic Acid | HT1080 (Fibrosarcoma) | Anti-angiogenic | 9.0 ± 4.8 | [5] |

| Rosemary Extract | MCF-7 (Breast Cancer) | Antiproliferative | 1.72 ± 0.25 µg/mL | [6] |

| Rosemary Extract | HCT-15 (Colon Cancer) | Antiproliferative | 27.24 ± 3.44 µg/mL | [6] |

| Rosemary Extract | HepG2 (Liver Cancer) | Antiproliferative | 21.91 ± 2.11 µg/mL | [6] |

Table 2: Anti-inflammatory Activity of Carnosol

| Compound | Assay | IC50 (µM) | Reference |

| Carnosol | NO Production in LPS-stimulated RAW 264.7 cells | 9.4 | [4][7] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these diterpenes are attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Signaling Pathway of Rosmanol

Rosmanol exerts its anti-inflammatory effects by targeting multiple signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages, rosmanol has been shown to inhibit the phosphorylation of key signaling proteins in the MAPK and NF-κB pathways, leading to a reduction in the production of pro-inflammatory mediators.

Caption: Rosmanol inhibits LPS-induced inflammatory pathways.

Anticancer Signaling Pathways of Carnosic Acid and Carnosol

Carnosic acid and carnosol have demonstrated significant anticancer activity through the modulation of signaling pathways that control cell cycle progression and apoptosis. These compounds can induce cell cycle arrest and promote programmed cell death in various cancer cell lines.

Caption: Carnosic acid and carnosol inhibit pro-survival signaling pathways in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activities of this compound and related diterpenes.

Isolation and Purification of Diterpenes from Salvia officinalis

Objective: To isolate carnosol from the leaves of Salvia officinalis.

Materials:

-

Dried and powdered leaves of Salvia officinalis

-

Ethanol

-

n-hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Ultrasonic bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Extraction:

-

Suspend 20 g of powdered S. officinalis leaves in 200 mL of ethanol in an Erlenmeyer flask.

-

Sonicate the mixture for 15 minutes in an ultrasonic bath.

-

Filter the solution to remove solid plant material.

-

Concentrate the filtrate to dryness using a rotary evaporator at 40°C.

-

-

Column Chromatography:

-

Prepare a silica gel column (15 g) using n-hexane as the slurry solvent.

-

Dissolve the dried extract in a minimal volume of n-hexane, with the aid of a few drops of ethyl acetate if necessary.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate mixtures, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC with a mobile phase of n-hexane:ethyl acetate (7:3).

-

Combine the fractions containing the target compound (carnosol).

-

-

Purification:

-

Evaporate the solvent from the combined fractions.

-

Recrystallize the impure compound from an appropriate solvent system to obtain pure carnosol crystals.

-

Confirm the structure of the isolated compound using spectroscopic methods such as NMR.[8]

-

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a microplate well or a cuvette, mix various concentrations of the test compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[9]

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

-

Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

After a specific incubation time, measure the absorbance of the solution.

-

A control containing the solvent and ABTS•+ solution is also measured.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anticancer Activity Assay

Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity Assay

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for a certain period.

-

Stimulate the cells with LPS to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance of the resulting colored product at a specific wavelength (around 540 nm).

-

A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.

-

The percentage of inhibition of NO production is calculated, and the IC50 value is determined.[4]

Analysis of Signaling Pathways

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest (e.g., phosphorylated forms of p38, ERK, and NF-κB p65).

Procedure:

-

Treat cells with the test compound and/or a stimulant (e.g., LPS).

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-p38, anti-phospho-ERK, anti-NF-κB p65).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands to determine the effect of the test compound on the expression and phosphorylation of the target proteins.

Conclusion

This compound and its related abietane diterpenes from rosemary and sage represent a rich source of bioactive compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, and anticancer activities are underpinned by their ability to modulate critical cellular signaling pathways. While the quantitative biological data for this compound itself requires further investigation, the extensive research on its close structural analogs, such as carnosic acid and carnosol, provides a strong foundation for its potential applications. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to further explore the pharmacological properties and mechanisms of action of this promising class of natural products. Future studies should focus on elucidating the specific molecular targets of this compound and conducting in vivo studies to validate its therapeutic efficacy.

References

- 1. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rosmarinus officinalis suppresses cancer cell viability and inflammatory mediators in RAW 264.7 cells: in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl Isorosmanol: An Examination of Currently Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl isorosmanol, also known as 11,12-Di-O-methylisorosmanol, is a naturally occurring diterpene found in rosemary (Rosmarinus officinalis)[1][2]. It is a derivative of isorosmanol and, more broadly, carnosic acid, which are well-studied for their antioxidant properties[3]. This technical guide aims to provide an in-depth overview of the in vitro and in vivo studies of this compound. However, a comprehensive review of the current scientific literature reveals a significant scarcity of specific research focused on this particular compound.

While this compound has been identified and isolated from rosemary, and is noted to have antioxidant activity, there is a conspicuous absence of detailed studies investigating its biological effects, mechanisms of action, and potential therapeutic applications[1][2]. Research has predominantly centered on its precursors, carnosic acid and isorosmanol. Studies indicate that under conditions of oxidative stress, such as drought and high light exposure, the concentration of more oxidized diterpenes, including this compound, increases in rosemary leaves[3]. This suggests a role for this compound within the plant's natural defense mechanisms against oxidative damage[3].

Due to the limited availability of specific data for this compound, this guide will, by necessity, be brief and will highlight the current gaps in our knowledge.

Quantitative Data

A thorough search of scientific databases has yielded no specific quantitative data from in vitro or in vivo studies on this compound. Information such as IC50 or EC50 values, pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), or efficacy data from animal models is not publicly available at this time.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound from rosemary have been established[3]. However, specific methodologies for in vitro assays or in vivo models designed to test the biological activity of purified this compound are not described in the available literature.

Signaling Pathways

The signaling pathways modulated by this compound have not yet been elucidated. While research on related compounds like carnosol suggests involvement in pathways such as NF-κB and MAPK, it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Experimental Workflows and Logical Relationships

The logical flow of research on this compound would ideally progress from isolation and characterization to comprehensive in vitro and in vivo evaluation. The initial steps of isolation have been performed[3]. The subsequent stages, as depicted in the workflow diagram below, represent the necessary future direction of research to understand the compound's biological significance.

Conclusion

The current body of scientific literature on this compound is exceptionally limited. While its existence as a natural product with antioxidant potential is established, there is a clear need for foundational research to characterize its biological activities. Future studies should focus on performing a comprehensive panel of in vitro assays to screen for various biological effects, followed by in vivo studies in relevant animal models to determine its pharmacokinetic profile and potential therapeutic efficacy. Without such data, any discussion of its utility for researchers, scientists, and drug development professionals remains speculative. The scientific community is encouraged to explore the potential of this and other understudied natural compounds.

References

Unveiling Dimethyl Isorosmanol: A Technical Guide for Researchers

A comprehensive overview of the discovery, chemical properties, and biological activities of dimethylated isorosmanol derivatives, with a focus on 11,12-di-O-methylisorosmanol.

Introduction

Isorosmanol, a phenolic abietane diterpene, is a naturally occurring compound found in various plant species, most notably in rosemary (Rosmarinus officinalis)[1]. It is recognized for its significant antioxidant properties[2][3][4][5]. While isorosmanol itself has been the subject of considerable research, its methylated derivatives, such as Dimethyl Isorosmanol, represent a more specialized area of study. This technical guide consolidates the available scientific information on the discovery, and characteristics of dimethylated isorosmanol compounds, with a particular emphasis on 11,12-di-O-methylisorosmanol, a known naturally occurring derivative[1]. Due to the limited direct research on a compound broadly named "this compound," this document will focus on the most relevant and scientifically documented dimethylated form.

Discovery and Natural Occurrence

Isorosmanol and its derivatives are primarily isolated from plants of the Lamiaceae family, particularly the genus Rosmarinus[1][6]. 11,12-di-O-methylisorosmanol has been identified as one of the phenolic diterpenes present in the leaves of rosemary grown in the Mediterranean region[1]. The presence of this and other related diterpenes like carnosic acid, carnosol, and rosmanol contributes to the well-known antioxidant capacity of rosemary extracts[1]. The biosynthesis of these compounds in plants is often influenced by environmental factors such as light and water stress[1].

Chemical Structure and Properties

Isorosmanol belongs to the class of diterpene lactones, characterized by a 20-carbon skeleton and a lactone moiety. The core structure is an abietane framework. The nomenclature "11,12-di-O-methylisorosmanol" indicates the presence of two methyl groups attached to the oxygen atoms at the 11th and 12th positions of the isorosmanol backbone. This methylation significantly alters the polarity and chemical reactivity of the molecule compared to its parent compound, isorosmanol.

Table 1: Chemical and Physical Properties of Isorosmanol (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C20H24O5 | |

| IUPAC Name | 3,4,9-trihydroxy-11,11-dimethyl-5-(propan-2-yl)-16-oxatetracyclo[6.6.2.0¹,¹⁰.0²,⁷]hexadeca-2(7),3,5-trien-15-one | |

| Class | Diterpene lactone |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of 11,12-di-O-methylisorosmanol are not extensively published. However, based on the general procedures for isolating phenolic diterpenes from rosemary, a standard workflow can be inferred.

General Isolation and Purification Workflow

Caption: Generalized workflow for the isolation of diterpenes from rosemary.

Methodologies for Key Experiments

-

Extraction: Dried and powdered rosemary leaves are typically extracted with a polar solvent like methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water. The phenolic diterpenes are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile and water.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the position of the methyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of 11,12-di-O-methylisorosmanol are scarce, the activities of the parent compound, isorosmanol, and other related diterpenes provide insights into its potential therapeutic effects. Isorosmanol is a potent antioxidant, and it is plausible that its dimethylated derivative retains some of this activity.[2][3][4][5] The methylation of hydroxyl groups could, however, influence its ability to scavenge free radicals.

Potential Antioxidant Mechanism

The antioxidant activity of phenolic compounds like isorosmanol is attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Caption: Simplified antioxidant mechanism of phenolic compounds.

The methylation of the hydroxyl groups at positions 11 and 12 in 11,12-di-O-methylisorosmanol would block their ability to donate hydrogen atoms. Therefore, its antioxidant activity might be reduced compared to isorosmanol or may proceed through different mechanisms.

Potential Anti-inflammatory Signaling Pathways

Other dimethylated natural compounds have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways. For instance, Dimethyl cardamonin has been reported to interfere with the PI3K-PDK1-PKCα signaling pathway[7], and Dimethyl fumarate has been shown to activate the Nrf2/HO-1 pathway[8]. It is conceivable that 11,12-di-O-methylisorosmanol could also interact with inflammatory pathways, but this requires experimental validation.

Caption: Example of an anti-inflammatory signaling pathway (Nrf2/HO-1).

Future Directions

The study of this compound, specifically 11,12-di-O-methylisorosmanol, is still in its early stages. Future research should focus on:

-

Isolation and Characterization: Developing efficient methods for the isolation of 11,12-di-O-methylisorosmanol from natural sources or through semi-synthesis from more abundant precursors like carnosic acid.

-

Quantitative Analysis: Establishing and validating analytical methods (e.g., LC-MS/MS) for the quantification of this compound in plant extracts and biological matrices.

-

Biological Evaluation: A thorough investigation of its biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, is warranted.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by 11,12-di-O-methylisorosmanol.

-

Structure-Activity Relationship: Synthesizing and testing other dimethylated isomers of isorosmanol to understand how the position of the methyl groups influences its biological activity.

Conclusion

This compound, represented by the naturally occurring 11,12-di-O-methylisorosmanol, is a structurally interesting derivative of the well-known antioxidant isorosmanol. While current knowledge about this specific compound is limited, its chemical relationship to other bioactive diterpenes from rosemary suggests a potential for interesting pharmacological properties. This technical guide provides a foundational overview for researchers and drug development professionals, highlighting the need for further investigation into the chemistry and biology of this and other methylated isorosmanol derivatives. The exploration of these compounds could lead to the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Antioxidant Activity of Two Diterpenoid Polyphenols of Rosemary, Carnosol, and Isorosmanol, against Lipid Oxidation in the Presence of Cysteine Thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl Cardamonin Exhibits Anti-inflammatory Effects via Interfering with the PI3K-PDK1-PKCα Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethyl fumarate accelerates peripheral nerve regeneration via activation of the anti-inflammatory and cytoprotective Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Dimethyl Isorosmanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl isorosmanol is a methylated derivative of isorosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis). Isorosmanol and its related compounds are known for their potent antioxidant and anti-inflammatory activities. The methylation of the catechol moiety of isorosmanol to yield this compound may alter its physicochemical properties, such as lipophilicity and metabolic stability, which can be of significant interest in drug development and pharmacological studies. While this compound is not commonly isolated as a major natural product, it can be prepared via a two-stage process: first, the extraction and purification of its precursor, isorosmanol, from rosemary leaves, followed by a chemical methylation step.

This document provides a detailed protocol for the laboratory-scale extraction, purification, and subsequent methylation of isorosmanol to yield this compound. It also presents a potential signaling pathway that may be modulated by this class of compounds.

Data Presentation

Table 1: Extraction and Purification Yields of Isorosmanol from Rosemary

| Parameter | Value | Reference |

| Starting Material | Dried Rosemary Leaves | [1] |

| Extraction Solvent | Methanol | [1] |

| Initial Extract Yield | 10-30% (w/w) of dried leaves | [2][3] |

| Isorosmanol Content in Extract | Variable, typically <1% | [1] |

| Purification Method | ODS Column Chromatography followed by HPLC | [1] |

| Final Yield of Pure Isorosmanol | ~0.5% (w/w) from the lipidic extract | [1] |

Note: Yields can vary significantly depending on the plant material, growing conditions, and extraction efficiency.

Table 2: Estimated Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference/Justification |